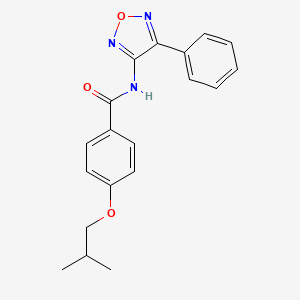

4-(2-methylpropoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Description

4-(2-methylpropoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound features a benzamide core substituted with a 2-methylpropoxy group and a 4-phenyl-1,2,5-oxadiazol-3-yl group

Properties

IUPAC Name |

4-(2-methylpropoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-13(2)12-24-16-10-8-15(9-11-16)19(23)20-18-17(21-25-22-18)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOFFWYKMSEFLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves multiple steps:

Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using nitrile oxides and alkenes.

Attachment of the phenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to introduce the phenyl group onto the oxadiazole ring.

Formation of the benzamide core: This can be done by reacting an appropriate benzoyl chloride with an amine.

Introduction of the 2-methylpropoxy group: This step might involve an etherification reaction, where the benzamide is reacted with 2-methylpropanol under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions could be used to modify the oxadiazole ring or other parts of the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the benzamide or oxadiazole moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.

Substitution: Conditions for substitution reactions vary widely but might include the use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced products.

Scientific Research Applications

Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

Biology: Potential use in biochemical assays or as a probe for studying biological processes.

Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action for 4-(2-methylpropoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide would depend on its specific applications. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the nature of these interactions and the biological processes affected.

Comparison with Similar Compounds

Similar Compounds

4-(2-methylpropoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide: can be compared with other benzamide derivatives or oxadiazole-containing compounds.

Benzamide derivatives: These compounds often exhibit a range of biological activities and are used in various therapeutic applications.

Oxadiazole-containing compounds:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which might confer unique chemical properties or biological activities compared to other similar compounds.

Biological Activity

4-(2-methylpropoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article delves into its synthesis, biological mechanisms, and various applications supported by empirical data.

Chemical Structure and Synthesis

The compound belongs to the oxadiazole class, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The synthesis typically involves several key steps:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.

- Substitution Reactions : The introduction of the phenyl group is performed via substitution reactions with phenylboronic acid.

- Amidation : The final step involves forming the benzamide moiety by reacting the oxadiazole intermediate with an appropriate amine or amide.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by interfering with lipid biosynthesis essential for cell membrane integrity. This mechanism is crucial for its application as a potential therapeutic agent against infections caused by resistant bacterial strains.

Anticancer Activity

The compound has also demonstrated promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The cytotoxic effects are believed to be mediated through the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound against several cancer cell lines using the MTT assay. The results indicated:

| Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|

| MDA-MB-231 | 12 | More potent |

| SUIT-2 | 25 | Less potent |

| HT-29 | 15 | More potent |

These findings highlight its potential as a more effective alternative to traditional chemotherapeutics like cisplatin in specific contexts .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Protein Synthesis : By disrupting essential protein synthesis pathways in bacteria.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.

- Potential Impact on Cell Signaling : The compound may modulate various signaling pathways linked to growth and proliferation.

Applications in Agriculture

Beyond its medicinal applications, this compound shows potential as an agricultural pesticide. Its ability to inhibit growth in certain pests suggests it could be developed into an effective herbicide or pesticide formulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.